molecular formula C11H9NO B169442 1-Aminonaphthalene-2-carboxaldehyde CAS No. 176853-41-1

1-Aminonaphthalene-2-carboxaldehyde

Cat. No. B169442
M. Wt: 171.19 g/mol
InChI Key: NZGWBDGBNINXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminonaphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is used for research purposes.


Synthesis Analysis

The synthesis of 1-Aminonaphthalene-2-carboxaldehyde involves various methods. One approach is through the Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another method involves the reactions of the aryllithium species, generated from 2,7 and t-BuLi or BuLi, with DMF .


Molecular Structure Analysis

The molecular structure of 1-Aminonaphthalene-2-carboxaldehyde consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

1-Aminonaphthalene-2-carboxaldehyde undergoes Friedländer-type condensation with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . It also reacts with 2-alkynylbenzonitriles in a tandem reaction to form 1-aminonaphthalene-2-carboxylates .


Physical And Chemical Properties Analysis

1-Aminonaphthalene-2-carboxaldehyde has a density of 1.245±0.06 g/cm3 and a boiling point of 364.2±25.0 °C .

Scientific Research Applications

Chiral Ligands in Lewis-Acid-Catalyzed Reactions

1-Aminonaphthalene-2-carboxaldehyde derivatives have been studied for their use as chiral ligands in asymmetric Lewis-acid-catalyzed reactions. Specifically, Schiff bases of dipeptides containing α-substituted amino acids were tested as complexes in these reactions, showing moderate enantioselectivity in certain cases (Kaptein et al., 2010).

Complexes with Transition Metal Ions

Research has also been conducted on 1-Aminonaphthalene-2-carboxaldehyde (referred to as 2-hydroxynaphthalene-1-carboxaldehyde) complexes with various transition metal ions. These complexes, with metals like Chromium, Iron, Ruthenium, and others, have been characterized, providing insights into their spectral and magnetic properties (Mostafa, 1998).

Synthesis of Naphthalene Amino Esters and Arylnaphthalene Lactone Lignans

The compound plays a role in the synthesis of naphthalene amino esters and arylnaphthalene lactone lignans, demonstrating its utility in organic synthesis and the creation of complex molecular structures (He, Zhang, & Fan, 2014).

Carbopalladation of Nitriles

In the realm of organic chemistry, 1-Aminonaphthalene-2-carboxaldehyde is involved in the carbopalladation of nitriles, a process crucial for the synthesis of 3,4-disubstituted 2-aminonaphthalenes and certain benzoxazine derivatives. This highlights its role in facilitating complex chemical reactions (Tian, Pletnev, & Larock, 2003).

Synthesis of Conjugated Polymers

The compound is utilized in the synthesis of new conjugated polymers with Schiff base structures containing pyrrolyl and naphthalene moieties. This is significant in the development of materials with good thermal properties and potential applications in polymer science (Simionescu et al., 1998).

Electroorganic Reactions

Electroorganic reactions involving 1-Aminonaphthalene-2-carboxaldehyde derivatives show promise in converting certain naphthalenes into aldehydes or ketones, contributing to the field of electrochemistry and organic synthesis (Utley & Rozenberg, 2003).

Synthesis of Poly(1-Aminonaphthalene)

The chemical is used in the synthesis of poly(1-aminonaphthalene), a polymer with promising electrical conductivity and molecular properties, indicating potential applications in materials science and electronics (Moon et al., 1993).

Enantioselective Sensing of Chiral Carboxylic Acids

1-Aminonaphthalene-2-carboxaldehyde derivatives have been used for the enantioselective sensing of chiral carboxylic acids, including amino acids. This application is significant in analytical chemistry for detecting and quantifying specific molecules (Mei & Wolf, 2004).

Safety And Hazards

While specific safety data for 1-Aminonaphthalene-2-carboxaldehyde was not found, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

While specific future directions for 1-Aminonaphthalene-2-carboxaldehyde were not found, related compounds such as pyrrole-2-carboxaldehydes have been used as biomarkers, indicating potential future uses .

properties

IUPAC Name

1-aminonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWBDGBNINXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451208
Record name 1-amino-2-naphthalenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminonaphthalene-2-carboxaldehyde

CAS RN

176853-41-1
Record name 1-amino-2-naphthalenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AH Li, DJ Beard, H Coate, A Honda, M Kadalbajoo… - …, 2010 - thieme-connect.com
A highly effective one-pot Friedländer quinoline synthesis from o-nitroarylcarbaldehydes and ketones or aldehydes was developed and the scope and limitations of the method were …
Number of citations: 35 www.thieme-connect.com
B Liu, L Lystrom, S Kilina, W Sun - Inorganic chemistry, 2017 - ACS Publications
… To a solution of 2-acetylquinoline (500 mg, 4.0 mmol) and 1-aminonaphthalene-2-carboxaldehyde (500 mg, 4.0 mmol) in absolute EtOH (50 mL) was added saturated ethanolic KOH (2 …
Number of citations: 38 pubs.acs.org

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